molecular formula C11H11NO4 B13826359 Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate CAS No. 40277-76-7

Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B13826359
CAS No.: 40277-76-7
M. Wt: 221.21 g/mol
InChI Key: PSKQMOVEPBBTCO-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C11H11NO4 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 4-nitrocinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The double bond in the compound can be hydrogenated to form the corresponding saturated ester.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Methyl 2-methyl-3-(4-aminophenyl)prop-2-enoate.

    Reduction: Methyl 2-methyl-3-(4-nitrophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can be reduced to an amino group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its conjugated system, which imparts color.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The compound’s conjugated system allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-nitrophenyl)prop-2-enoate: Similar structure but lacks the methyl group on the double bond.

    Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a nitro group.

    Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate: Nitro group is positioned ortho to the double bond.

Uniqueness

Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of both a nitro group and a methyl group on the double bond. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations.

Properties

CAS No.

40277-76-7

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H11NO4/c1-8(11(13)16-2)7-9-3-5-10(6-4-9)12(14)15/h3-7H,1-2H3

InChI Key

PSKQMOVEPBBTCO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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